molecular formula C7H7BClFO3 B14019817 (2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid

(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid

Cat. No.: B14019817
M. Wt: 204.39 g/mol
InChI Key: XCKHSUSIACOPAH-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and methoxy groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or aryl-vinyl compounds .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid can be compared with other similar boronic acids:

The unique combination of chloro, fluoro, and methoxy substituents in this compound provides distinct reactivity and selectivity advantages in various synthetic applications.

Properties

Molecular Formula

C7H7BClFO3

Molecular Weight

204.39 g/mol

IUPAC Name

(2-chloro-3-fluoro-6-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3,11-12H,1H3

InChI Key

XCKHSUSIACOPAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1Cl)F)OC)(O)O

Origin of Product

United States

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